molecular formula C13H9BrN2O2S B12276026 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine

1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12276026
M. Wt: 337.19 g/mol
InChI Key: VGPMUKMFYHBMIT-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core substituted with a benzenesulfonyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine typically involves the coupling of a benzenesulfonyl chloride with a pyrrolo[3,2-b]pyridine derivative. The reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in the presence of a solvent like 1,2-dichloroethane . The bromination step can be achieved using bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives .

Scientific Research Applications

1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzenesulfonyl group can form strong interactions with biological molecules, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

  • 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine
  • 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Uniqueness: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The presence of the benzenesulfonyl group also imparts distinct electronic and steric properties that can affect its behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-bromopyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H9BrN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H

InChI Key

VGPMUKMFYHBMIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Br)N=CC=C3

Origin of Product

United States

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